molecular formula C8H7N3O2 B2997904 3-methyl-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid CAS No. 1501435-10-4

3-methyl-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid

Cat. No.: B2997904
CAS No.: 1501435-10-4
M. Wt: 177.163
InChI Key: QGWLKUFLLVCCTP-UHFFFAOYSA-N
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Description

3-methyl-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid: is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid typically involves the formation of the pyrazolopyridine core followed by functionalization at specific positions. One common method involves the cyclization of substituted pyridines with hydrazine derivatives. For example, the reaction of 3-methyl-5-aminopyrazole with 2,3-dichloropyridine under basic conditions can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the cyclization and functionalization processes. The scalability of these methods is crucial for producing the compound in large quantities for research and pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

3-methyl-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as amines, ethers, or halides .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-methyl-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid include other pyrazolopyridine derivatives such as:

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern and the resulting biological activity. The presence of the methyl group at the 3-position and the carboxylic acid group at the 5-position can significantly influence its interaction with biological targets, making it a unique and valuable compound for research and pharmaceutical development .

Properties

IUPAC Name

3-methyl-2H-pyrazolo[3,4-c]pyridine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-4-5-2-6(8(12)13)9-3-7(5)11-10-4/h2-3H,1H3,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGWLKUFLLVCCTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(N=CC2=NN1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1501435-10-4
Record name 3-methyl-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid
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